molecular formula C11H19BrN2O B2593313 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole CAS No. 1855951-12-0

4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2593313
CAS No.: 1855951-12-0
M. Wt: 275.19
InChI Key: WNJZYZYCHBIDKP-UHFFFAOYSA-N
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Description

4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromine atom, a butoxymethyl group, and a propyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of a suitable pyrazole precursor, followed by the introduction of the butoxymethyl and propyl groups. The reaction conditions typically include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The butoxymethyl group can be introduced through an alkylation reaction using butyl bromide and a base such as potassium carbonate. The propyl group can be added via a similar alkylation reaction using propyl bromide .

Chemical Reactions Analysis

4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the butoxymethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-3-(butoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-14(13-11)6-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJZYZYCHBIDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Br)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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